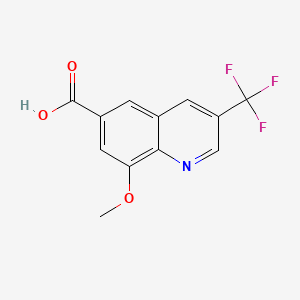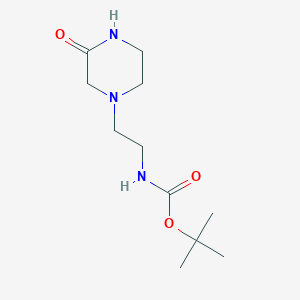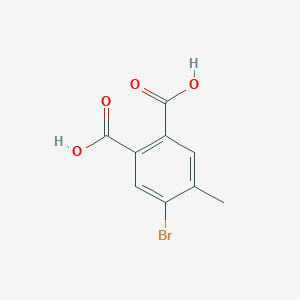
5-Bromo-4-methylphthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1,2-benzenedicarboxylic acid typically involves the bromination of 5-methyl-1,2-benzenedicarboxylic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methyl-1,2-benzenedicarboxylic acid undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted by other electrophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form anhydrides.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenes depending on the electrophile or nucleophile used.
Oxidation Products: Anhydrides or esters.
Reduction Products: Alcohols or aldehydes.
Scientific Research Applications
4-Bromo-5-methyl-1,2-benzenedicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-1,2-benzenedicarboxylic acid involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The bromine atom activates the benzene ring towards electrophilic attack, facilitating substitution reactions.
Oxidation and Reduction: The carboxylic acid groups participate in redox reactions, altering the oxidation state of the molecule and forming new functional groups.
Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, forming new carbon-nucleophile bonds.
Comparison with Similar Compounds
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Has carboxylic acid groups in the 1,3-positions, leading to different chemical properties and reactivity.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Used primarily in the production of polyethylene terephthalate (PET) and has different industrial applications.
Uniqueness: The bromine atom enhances its electrophilic substitution reactions, while the methyl group affects its steric and electronic properties .
Properties
Molecular Formula |
C9H7BrO4 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
4-bromo-5-methylphthalic acid |
InChI |
InChI=1S/C9H7BrO4/c1-4-2-5(8(11)12)6(9(13)14)3-7(4)10/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI Key |
XCLKIGDTWUDUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


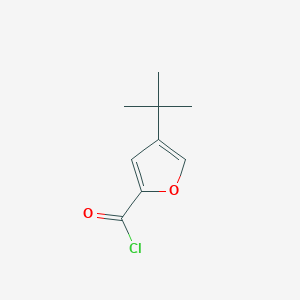
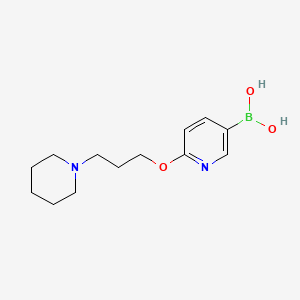
![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)
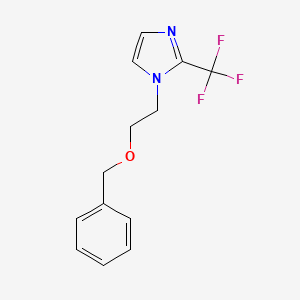
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)
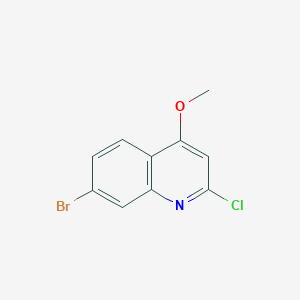
![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
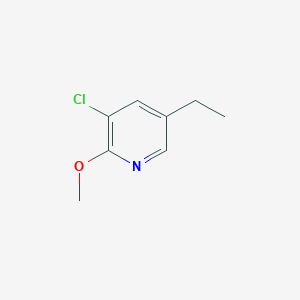
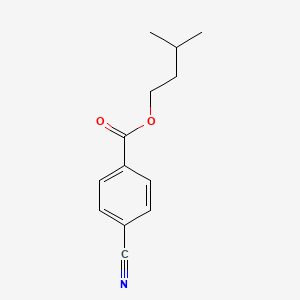
![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
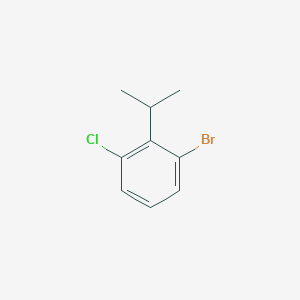
![2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13935350.png)
